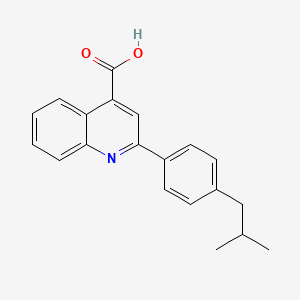
4-methyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H18N4O2S3 and its molecular weight is 370.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Research on thiophene derivatives has shown that these compounds can undergo various chemical reactions to produce different chemical structures, which are potentially useful in creating new materials or drugs. For instance, the synthesis of new thiophene-based compounds and their evaluation for cytotoxic activities against human cancer cell lines indicate the potential for developing new anticancer agents (Mehdhar et al., 2022). This suggests that derivatives of thiophene, such as the compound , may have applications in medicinal chemistry, particularly in the search for new therapeutic agents.
Antimicrobial Activity
Thiadiazole and morpholine derivatives have been studied for their antimicrobial properties. The design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety have demonstrated antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents (Sahin et al., 2012). This is particularly relevant for the compound , as its structural features suggest potential for similar applications.
Antitumor and Anti-inflammatory Potential
The synthesis and evaluation of novel compounds derived from visnaginone and khellinone, which include thiadiazole and morpholine groups, for their anti-inflammatory and analgesic activities indicate the potential therapeutic applications of these compounds. Some of these derivatives have shown significant COX-2 inhibition, analgesic, and anti-inflammatory activities, which could be indicative of the therapeutic potential of 4-methyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide in similar contexts (Abu‐Hashem et al., 2020).
Photostabilization of Polymers
Research on thiophene derivatives also explores their application in the stabilization of materials, such as poly(vinyl chloride) (PVC), against photodegradation. New thiophene compounds have been synthesized and shown to effectively reduce the level of photodegradation in PVC films, suggesting that similar thiophene derivatives, including the compound , could have applications in materials science for enhancing the durability of polymers against environmental factors (Balakit et al., 2015).
Propriétés
IUPAC Name |
4-methyl-N-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S3/c1-10-8-11(22-9-10)12(19)15-13-16-17-14(23-13)21-7-4-18-2-5-20-6-3-18/h8-9H,2-7H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLSGWIVXXQZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=NN=C(S2)SCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
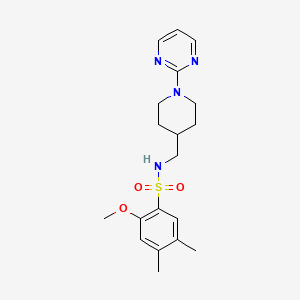
![2-Chloro-N-(2-methylprop-2-enyl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]propanamide](/img/structure/B2605876.png)
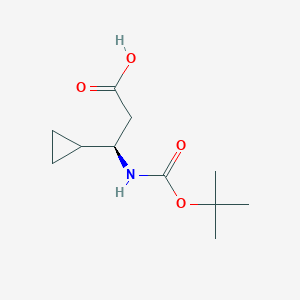
![Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2605879.png)
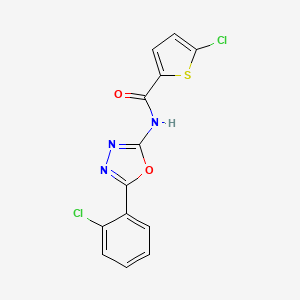
![1-(4-fluorophenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2605881.png)
![1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}-4-[3-(trifluoromethoxy)benzoyl]piperazine](/img/structure/B2605883.png)
![methyl 3-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2605885.png)
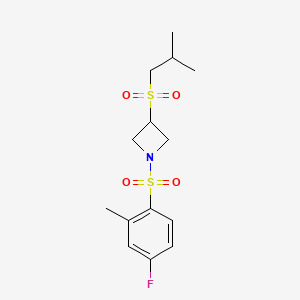
![N-tert-butyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2605888.png)
![2-[(4-Chlorophenyl)methyl]-5-methoxy-1,2-dihydroisoquinolin-1-one](/img/structure/B2605891.png)
![6-(2-morpholino-2-oxoethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2605892.png)
![5-(2-chlorophenyl)-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2605894.png)
